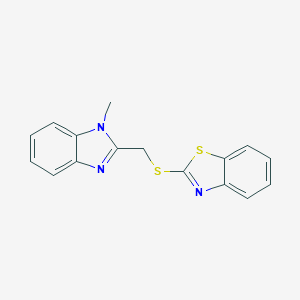![molecular formula C23H20N4OS B498864 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER](/img/structure/B498864.png)
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is a complex organic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with additional benzylthio and phenoxyethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzimidazole rings, leading to partially or fully reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylthio or phenoxyethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, or acetonitrile are often employed, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions can vary widely. Oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
科学的研究の応用
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
作用機序
The mechanism of action of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cells .
類似化合物との比較
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a thiazole ring fused to the triazole ring, offering different chemical properties and applications.
Uniqueness
2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is unique due to its specific combination of benzylthio and phenoxyethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C23H20N4OS |
|---|---|
分子量 |
400.5g/mol |
IUPAC名 |
1-benzylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C23H20N4OS/c1-3-9-18(10-4-1)17-29-23-25-24-22-26(15-16-28-19-11-5-2-6-12-19)20-13-7-8-14-21(20)27(22)23/h1-14H,15-17H2 |
InChIキー |
CPVBFAPCYYMJNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)

![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol](/img/structure/B498790.png)
![2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)
![2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B498796.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498798.png)



![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B498803.png)
![2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B498804.png)
